4-(3,4-Dichlorobenzoyl)quinoline

Lipophilicity LogP Drug-likeness

4-(3,4-Dichlorobenzoyl)quinoline is a synthetic quinoline derivative (molecular formula C₁₆H₉Cl₂NO, molecular weight 302.15 g/mol) bearing a 3,4-dichlorobenzoyl substituent at the 4-position of the quinoline ring. The compound is supplied as a research intermediate and building block for medicinal chemistry and structure–activity relationship (SAR) studies, typically offered at 95–98% purity with optional analytical characterization.

Molecular Formula C16H9Cl2NO
Molecular Weight 302.2 g/mol
CAS No. 1706462-39-6
Cat. No. B1459449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dichlorobenzoyl)quinoline
CAS1706462-39-6
Molecular FormulaC16H9Cl2NO
Molecular Weight302.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C16H9Cl2NO/c17-13-6-5-10(9-14(13)18)16(20)12-7-8-19-15-4-2-1-3-11(12)15/h1-9H
InChIKeyIOKUWXCOQVBFEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,4-Dichlorobenzoyl)quinoline (CAS 1706462-39-6): Structural, Physicochemical, and Procurement Baseline for Research Selection


4-(3,4-Dichlorobenzoyl)quinoline is a synthetic quinoline derivative (molecular formula C₁₆H₉Cl₂NO, molecular weight 302.15 g/mol) bearing a 3,4-dichlorobenzoyl substituent at the 4-position of the quinoline ring . The compound is supplied as a research intermediate and building block for medicinal chemistry and structure–activity relationship (SAR) studies, typically offered at 95–98% purity with optional analytical characterization . Its computed physicochemical descriptors—including a topological polar surface area (TPSA) of 30 Ų, zero hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds [1]—position it as a moderately lipophilic, rigid probe for exploring target binding pockets.

Why Generic Substitution of 4-(3,4-Dichlorobenzoyl)quinoline with Other Dichlorobenzoyl-quinoline Isomers Compromises Research Reproducibility


Positional isomerism in the dichlorobenzoyl-quinoline series produces non-interchangeable compounds with distinct electronic, steric, and pharmacokinetic profiles . Even simple translocation of chlorine atoms (e.g., 3,4- vs. 2,4- vs. 3,5-dichloro patterns) alters dipole moment, pKa of the quinoline nitrogen, and molecular shape, directly affecting target binding, solubility, and metabolic stability [1]. Procurement of the incorrect isomer can therefore invalidate SAR hypotheses, waste screening resources, and lead to irreproducible biological results. The evidence below quantifies the specific differentiating features that make 4-(3,4-dichlorobenzoyl)quinoline the appropriate selection for studies requiring this precise substitution pattern.

Quantitative Differentiation Evidence for 4-(3,4-Dichlorobenzoyl)quinoline vs. Closest Positional Isomers and the Unsubstituted Benzoyl Analog


Chlorine Substitution Pattern Drives >70% Increase in Predicted Lipophilicity vs. Unsubstituted 4-Benzoylquinoline

The introduction of the 3,4-dichloro motif onto the benzoyl ring substantially elevates lipophilicity compared to the unsubstituted 4-benzoylquinoline core. While experimentally measured logP values are not available for this specific compound, the computed XLogP3 for structurally analogous 4-benzoylquinoline derivatives increases by approximately 1.5–2.0 log units upon di‑chlorination, consistent with the additive Hansch π‑values of chlorine (+0.71 per Cl atom) [1]. This translates into an estimated logP of ~3.8–4.2 for the target compound vs. ~2.3 for the parent 4-benzoylquinoline . Higher lipophilicity correlates with improved membrane permeability and potentially enhanced intracellular target engagement, making the 3,4-dichloro derivative the preferred choice for cell‑based assays requiring passive diffusion.

Lipophilicity LogP Drug-likeness Quinoline SAR

Measured Purity and Batch-Specific Analytical Characterization: 98% with NMR/HPLC/GC vs. Industry-Standard 95%

Bidepharm supplies 4-(3,4-dichlorobenzoyl)quinoline at a standard purity of 98%, accompanied by batch-specific analytical data including ¹H NMR, HPLC, and GC traces . In contrast, many other vendors of dichlorobenzoyl-quinoline positional isomers list only 95% purity without detailed characterization . The 3‑percentage‑point purity difference, combined with absence vs. presence of orthogonal analytical verification, directly impacts the reliability of dose–response experiments and the accuracy of measured IC₅₀ / MIC values in biological assays.

Purity specification Quality control Procurement Analytical characterization

Predicted pKa of Quinoline Nitrogen (1.88 ± 0.13) Distinguishes Protonation State from 2‑yl and 3,5‑Dichloro Isomers

The predicted pKa of the quinoline nitrogen in 4-(3,4-dichlorobenzoyl)quinoline is 1.88 ± 0.13 , indicating that the compound remains essentially unprotonated at physiological pH (7.4). Positional isomerism significantly modulates quinoline basicity: the 2‑yl isomer (CHEMBL551869) is expected to exhibit a higher pKa due to the electron‑withdrawing benzoyl group being farther from the nitrogen, while the 3,5‑dichloro isomer may display altered electronic effects [1]. Although precise experimental pKa values for the comparator isomers are not publicly available, the predicted value for the target compound provides a quantitative reference point for selecting the correct ionization state for physicochemical profiling and target‑engagement studies.

pKa Ionization state Quinoline basicity SAR design

Computed Topological Polar Surface Area (TPSA = 30 Ų) and Rotatable Bond Count (2) Support Blood–Brain Barrier Permeability Predictions

The computed TPSA of 4-(3,4-dichlorobenzoyl)quinoline is 30 Ų, with exactly 2 rotatable bonds [1]. These values fall within the established CNS‑MPO (Central Nervous System Multiparameter Optimization) desirable ranges (TPSA < 60–70 Ų; rotatable bonds ≤ 3) for favorable blood–brain barrier penetration [2]. By comparison, the 2‑yl isomer (CHEMBL551869) also possesses 2 hydrogen bond acceptors but may present a slightly different TPSA due to the altered spatial arrangement of the carbonyl group relative to the quinoline nitrogen. The TPSA value of 30 Ų serves as a quantifiable filter for researchers prioritizing CNS‑accessible quinoline probes.

TPSA CNS permeability Drug-likeness ADME prediction

Optimal Research and Procurement Application Scenarios for 4-(3,4-Dichlorobenzoyl)quinoline


Medicinal Chemistry SAR Campaigns Targeting Kinase or GPCR Binding Pockets

When a project requires systematic exploration of the dichlorobenzoyl-quinoline pharmacophore, the 3,4-dichloro isomer serves as the preferred core scaffold. Its predicted logP (~3.8–4.2) and TPSA (30 Ų) place it in a favorable property space for oral bioavailability and CNS penetration [1], while the batch-specific analytical characterization (98% purity with NMR/HPLC/GC) ensures that observed biological activity is not confounded by isomeric impurities .

Cell-Based Permeability and Target Engagement Assays

For intracellular target engagement studies where passive membrane diffusion is critical, the elevated lipophilicity conferred by the 3,4-dichloro motif (estimated ~1.5–2.0 log units higher than unsubstituted 4-benzoylquinoline) makes this compound a superior choice [1]. The predicted pKa of 1.88 ensures the molecule remains neutral at physiological pH, further facilitating membrane transit .

Neuroscience Probe Development Requiring Predicted CNS Accessibility

The combination of low TPSA (30 Ų), minimal rotatable bonds (2), and moderate lipophilicity aligns with CNS‑MPO criteria for brain penetration [1]. Researchers developing quinoline-based probes for neurological targets should procure this specific isomer to leverage these predicted CNS-favorable properties, as alternative isomers may exhibit altered TPSA or flexibility that compromise brain exposure.

Procurement for Reproducible Biological Replication Studies

When replicating published studies that used 4-(3,4-dichlorobenzoyl)quinoline, sourcing the compound from suppliers providing batch-specific analytical data (NMR, HPLC, GC) at 98% purity minimizes the risk of lot-to-lot variability [1]. This is especially critical for quantitative assays such as MIC or IC₅₀ determinations, where even minor isomeric contamination can skew dose–response curves.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,4-Dichlorobenzoyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.